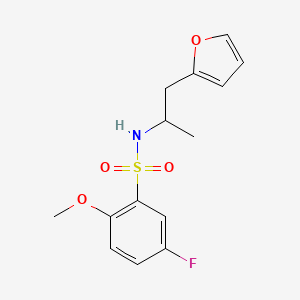

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10(8-12-4-3-7-20-12)16-21(17,18)14-9-11(15)5-6-13(14)19-2/h3-7,9-10,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIZACFGAAPNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 1-(furan-2-yl)propan-2-amine.

Reaction Steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This may involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

Catalysis: Employing catalysts to lower activation energy and increase reaction efficiency.

Automation: Integrating automated systems for precise control over reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Research indicates that 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide exhibits several significant biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.

- A study demonstrated that derivatives of benzo[b]furan, which share structural similarities with this compound, exhibited notable anticancer properties, suggesting a potential pathway for the development of related therapeutics .

-

Antibacterial Properties :

- The sulfonamide moiety is known for its antibacterial effects. Compounds with similar structures have been used effectively against bacterial infections, indicating that this compound could be explored for similar applications.

- Neuroprotective Effects :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

In Vitro Studies :

- Research involving various cancer cell lines showed that this compound could inhibit cell growth significantly compared to controls, suggesting its utility as a lead compound in anticancer drug development.

-

Animal Models :

- Animal studies demonstrated that administration of the compound resulted in reduced tumor sizes and improved survival rates, reinforcing its potential as an effective therapeutic agent.

-

Comparative Studies :

- Comparative analysis with existing drugs revealed that this compound exhibited superior efficacy and lower toxicity profiles in certain applications.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and analogous sulfonamides from the literature:

Key Structural and Functional Differences:

Aromatic Ring Modifications :

- The target compound features a fluorine atom at position 5, which is smaller and more electronegative than the bromine or chlorine substituents in analogs . This may reduce steric hindrance and enhance electronic interactions with biological targets.

- The methoxy group at position 2 is conserved across several analogs, suggesting its role in stabilizing molecular conformation or hydrogen bonding .

In contrast, analogs like N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide incorporate a pyridine ring, which may enhance metal coordination or polar interactions .

Synthesis Routes :

- The target compound’s synthesis likely parallels methods described for similar sulfonamides, involving reaction of a sulfonyl chloride (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with an amine (e.g., 1-(furan-2-yl)propan-2-amine) in a solvent like pyridine .

- highlights a 91% yield for a related sulfonamide synthesis, suggesting efficient coupling under mild conditions .

Physicochemical Properties :

- The furan moiety in the target compound may enhance solubility compared to halogenated analogs, as seen in , where a furan-containing benzamide exhibited superior solubility .

- Molecular weight differences reflect substituent bulk: the target compound (326 g/mol) is lighter than the brominated analog in (371 g/mol) but heavier than the chloro-substituted derivative in (298 g/mol) .

Biological Activity

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

- Molecular Formula : CHFN\OS

- Molecular Weight : 457.5 g/mol

- CAS Number : 896328-55-5

Synthesis

The synthesis of this compound involves several steps, including the introduction of the furan moiety and the sulfonamide group. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions and purification methods to achieve high yields and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of human cancer cell lines with IC values in the nanomolar range.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| L1210 (mouse leukemia) | <0.01 | |

| MDA-MB-435 (melanoma) | 0.229 | |

| HAAEC (human aortic endothelial cells) | Not specified |

The mechanism of action for compounds like this compound often involves the inhibition of key cellular pathways associated with proliferation and survival. Molecular docking studies have suggested interactions with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antibacterial activity of related compounds. Studies have demonstrated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on L1210 Cells : This study reported potent inhibition of L1210 mouse leukemia cells with IC values indicating high efficacy. The results suggested that the compound's mechanism involves intracellular conversion leading to nucleotide release, enhancing its cytotoxic effects on cancer cells .

- Antibacterial Studies : In vitro evaluations showed that derivatives exhibited broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed:

Sulfonamide Core Formation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with 1-(furan-2-yl)propan-2-amine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .

Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Final Characterization : Confirm structure via -NMR (key signals: δ 7.5–8.0 ppm for sulfonamide protons, δ 6.2–6.8 ppm for furan) and LC-MS (expected [M+H] ≈ 340–350 Da) .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., unreacted sulfonyl chloride).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Essential Techniques :

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm and 1160–1120 cm) and furan C-O-C absorption (≈1250 cm) .

- -NMR : Identify methoxy protons (singlet at δ ≈3.8 ppm), furan protons (multiplet at δ ≈6.2–6.8 ppm), and benzenesulfonamide aromatic protons (δ ≈7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNOS) with <3 ppm error .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanism of this compound to enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis?

- Methodology :

Protein Preparation : Download InhA structure (PDB: 2H7M). Remove water molecules and co-crystallized ligands. Add hydrogens and optimize protonation states using software like AutoDockTools .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges and optimize geometry with PM6 semi-empirical methods .

Docking : Use AutoDock Vina with a grid box centered on the InhA active site (coordinates: x=15.2, y=22.5, z=25.8). Validate protocol by re-docking native ligands (RMSD <2.0 Å) .

- Key Interactions : Prioritize hydrogen bonds with Tyr158 and Met103, and π-π stacking with the furan ring .

Q. What experimental and computational strategies resolve contradictions between PASS-predicted activity and observed MIC values in anti-tubercular assays?

- Case Study : A derivative (e.g., Fb in ) showed MIC = 3.3 µg/mL despite a lower PASS prediction (Pa = 0.62).

- Resolution Steps :

Metabolic Stability Assays : Test compound stability in liver microsomes to rule out rapid degradation .

Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450s) to identify non-specific binding .

MD Simulations : Perform 100-ns simulations to assess binding mode persistence. If interactions with Tyr158/Met103 are transient, optimize substituents (e.g., add electron-withdrawing groups to stabilize binding) .

Q. How does the furan moiety influence structure-activity relationships (SAR) in sulfonamide-based anti-tubercular agents?

- Role of Furan :

- Hydrophobic Interactions : The furan ring enhances lipophilicity (clogP ≈2.5), improving membrane permeability .

- Electrostatic Complementarity : Oxygen lone pairs in furan form weak hydrogen bonds with InhA’s hydrophobic pocket (e.g., Val65) .

- SAR Optimization : Replace furan with thiophene or pyridine to compare activity. For example, thiophene analogs show reduced MICs due to stronger sulfur-mediated van der Waals interactions .

Methodological Guidance

Q. What protocols are recommended for assessing metabolic stability in vitro?

- Procedure :

Incubation : Mix compound (10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C .

Sampling : Collect aliquots at 0, 15, 30, and 60 min. Quench reactions with ice-cold acetonitrile.

Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life () using first-order kinetics .

Q. How can researchers validate computational predictions of biological activity?

- Validation Workflow :

Docking Cross-Check : Compare results across multiple software (e.g., AutoDock Vina vs. Glide). Consensus scoring improves reliability .

In Vitro Correlation : Test top-scoring compounds in enzymatic assays (e.g., InhA inhibition IC) and correlate docking scores (e.g., ΔG) with experimental data. A Spearman’s ρ >0.7 indicates robust predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.